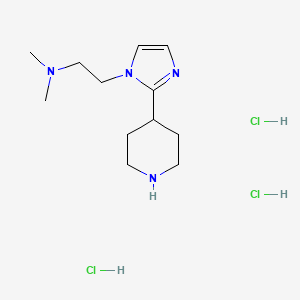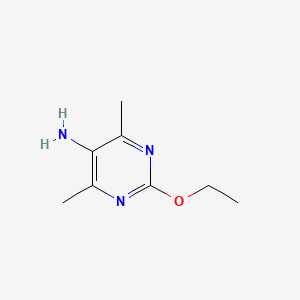
2-Ethoxy-4,6-dimethylpyrimidin-5-amine
説明
“2-Ethoxy-4,6-dimethylpyrimidin-5-amine” is a chemical compound . It is a derivative of 4,6-Dimethylpyrimidin-5-amine , which is a solid substance with a molecular weight of 123.16 . The linear formula for 4,6-Dimethylpyrimidin-5-amine is C6H9N3 .
Synthesis Analysis
The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported . ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-5-amine, a related compound, is composed of a single alpha-subunit protein, which contains the pore-forming region and voltage sensor, associated with one or more accessory beta-subunit proteins .
科学的研究の応用
Antifungal Applications
Research has demonstrated that derivatives of dimethylpyrimidin, similar to 2-Ethoxy-4,6-dimethylpyrimidin-5-amine, exhibit significant antifungal properties. These compounds have been synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger, with one study showing that some derivatives have a more potent effect on Aspergillus terreus compared to Aspergillus niger. This suggests potential development into useful antifungal agents (Jafar et al., 2017).
Structural and Chemical Transformations
Structural analysis and chemical reactivity studies have been conducted on compounds related to this compound. For instance, one study describes the transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under specific conditions, highlighting the compound's complex structure and potential for further chemical modifications (Guo-qing Wang et al., 2010).
Heterocyclic Compound Synthesis
The synthesis of polyfunctional fused heterocyclic compounds, involving reactions with components structurally related to this compound, has been explored. These syntheses lead to the creation of new compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003).
Antiangiogenic Potential
Derivatives of pyrimidin compounds, akin to this compound, have been evaluated for their antiangiogenic potential, which is crucial in the development of cancer therapies. A study involving docking simulations with VEGFR-2 kinase suggests that certain derivatives could serve as potent antiangiogenic agents, offering a promising avenue for drug development (Jafar & Hussein, 2021).
Inhibition of Nitric Oxide Production
Compounds related to this compound have been shown to inhibit nitric oxide production in immune-activated cells. This bioactivity suggests potential therapeutic applications in diseases where the regulation of nitric oxide is beneficial, highlighting the versatility of pyrimidin derivatives in biomedical research (Jansa et al., 2014).
作用機序
Target of Action
2-Ethoxy-4,6-dimethylpyrimidin-5-amine is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing diseases such as sleeping sickness and malaria . These compounds exhibit antitrypanosomal and antiplasmodial activities .
Mode of Action
It is known that 2-aminopyrimidine derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
It is known that 2-aminopyrimidine derivatives affect the life cycle of the disease-causing organisms, disrupting their growth and proliferation .
Result of Action
It is known that 2-aminopyrimidine derivatives can inhibit the growth and proliferation of disease-causing organisms .
生化学分析
Biochemical Properties
2-Ethoxy-4,6-dimethylpyrimidin-5-amine plays a significant role in biochemical reactions, particularly as a nucleophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophile attacking aldehyde carbon due to its ability to be deprotonated easily, with the conjugated base stabilized by resonance . This interaction is crucial in reactions such as aldol condensation, where this compound can form stable intermediates and products.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels, thereby altering cellular metabolism . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is moderately persistent and can degrade over time, affecting its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause chronic effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At high doses, it can cause toxic or adverse effects, including acute toxicity in mammals . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s transport and distribution are crucial for its biological activity, as they influence its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects.
特性
IUPAC Name |
2-ethoxy-4,6-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-4-12-8-10-5(2)7(9)6(3)11-8/h4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANLZYWLYDOJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



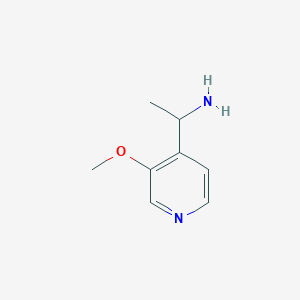
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
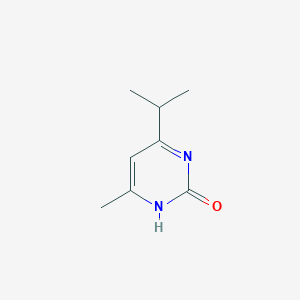
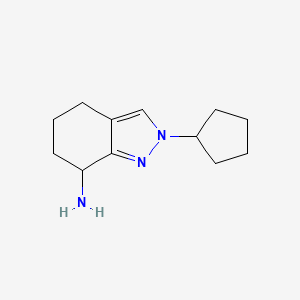
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)
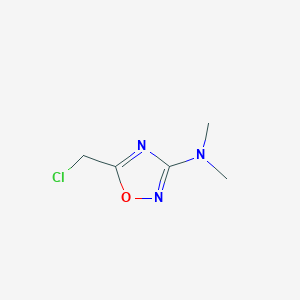
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)
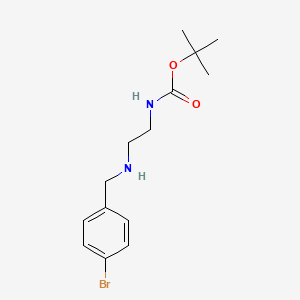
![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)
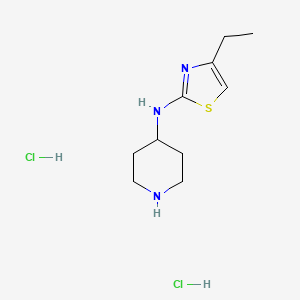
![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)
